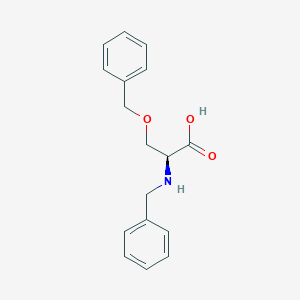

Bzl-ser(bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRIECPGKNPENC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427399 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201209-83-8 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Preparation of N-Benzyl-O-benzylserine (Bzl-Ser(Bzl)-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of N-Benzyl-O-benzylserine (Bzl-Ser(Bzl)-OH), a valuable derivative of the amino acid serine. Due to the absence of a direct, one-pot synthesis in publicly available literature, this document outlines a plausible and robust multi-step synthetic pathway. The proposed methodology is based on well-established organic chemistry principles and reactions reported for similar serine derivatives. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

N-Benzyl-O-benzylserine is a fully protected serine derivative where both the amino and hydroxyl functional groups are masked with benzyl groups. This protection strategy is significant in peptide synthesis and the development of complex organic molecules, as it allows for selective chemical transformations at other parts of the molecule without interference from the reactive amine and hydroxyl moieties. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, making this compound a versatile building block in multi-step synthetic campaigns.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from L-serine. The strategy involves the initial protection of the carboxylic acid, followed by the sequential benzylation of the amino and hydroxyl groups, and finally, the deprotection of the carboxylic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the proposed synthesis of this compound.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester (H-Ser-OMe)

This initial step protects the carboxylic acid functionality as a methyl ester.

Materials:

-

L-Serine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend L-Serine (1.0 eq) in anhydrous methanol (5 mL per gram of serine) and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Add diethyl ether to the residue to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield L-Serine methyl ester hydrochloride as a white solid.

Step 2: N-Benzylation of L-Serine Methyl Ester to N-Benzyl-L-serine Methyl Ester (Bzl-Ser-OMe)

This step introduces the first benzyl group onto the amino group via reductive amination.

Materials:

-

L-Serine methyl ester hydrochloride

-

Benzaldehyde (PhCHO)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-Serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Add benzaldehyde (1.1 eq) to the solution.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 3: O-Benzylation of N-Benzyl-L-serine Methyl Ester to N,O-Dibenzyl-L-serine Methyl Ester (Bzl-Ser(Bzl)-OMe)

The second benzyl group is introduced to protect the hydroxyl group.

Materials:

-

N-Benzyl-L-serine methyl ester

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Benzyl-L-serine methyl ester (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Step 4: Saponification to N-Benzyl-O-benzylserine (this compound)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

N,O-Dibenzyl-L-serine methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N,O-Dibenzyl-L-serine methyl ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield N-Benzyl-O-benzylserine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that yields are illustrative and may vary based on experimental conditions and scale.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Representative Yield (%) | Physical State |

| 1 | H-Ser-OMe·HCl | L-Serine | 155.58 | 95 | White Solid |

| 2 | Bzl-Ser-OMe | H-Ser-OMe·HCl | 209.24 | 80 | Pale Yellow Oil |

| 3 | Bzl-Ser(Bzl)-OMe | Bzl-Ser-OMe | 299.36 | 75 | Colorless Oil |

| 4 | This compound | Bzl-Ser(Bzl)-OMe | 285.33 | 90 | White Solid |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, such as the N-Benzylation reaction.

Characterization Data (Representative)

The final product, this compound, should be characterized to confirm its identity and purity. Representative data is provided below.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.40-7.20 (m, 10H, Ar-H), 4.60 (s, 2H, O-CH₂-Ph), 3.85 (d, 2H), 3.70 (d, 2H), 3.60 (t, 1H), 2.50 (br s, 1H, NH) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 175.0, 138.0, 137.5, 128.5, 128.4, 128.0, 127.8, 127.7, 127.5, 73.0, 70.0, 60.0, 52.0 |

| Mass Spec. (ESI+) m/z | Calculated for C₁₇H₁₉NO₃ [M+H]⁺: 286.1438; Found: 286.1440 |

| Melting Point | 130-132 °C |

| Appearance | White crystalline solid |

Conclusion

This technical guide outlines a feasible and detailed synthetic route for the preparation of N-Benzyl-O-benzylserine. The provided experimental protocols, quantitative data, and visualizations are intended to equip researchers and professionals in the fields of drug development and organic synthesis with the necessary information to produce this valuable compound. While the presented pathway is based on established chemical principles, optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Bzl-Ser(Bzl)-OH

For Immediate Release

In the intricate world of peptide synthesis, the strategic use of protected amino acids is fundamental to the successful construction of complex peptide chains. Among these crucial building blocks, N-α-Benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH) and its more commonly utilized derivatives, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) and N-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), play a pivotal role. This technical guide provides an in-depth exploration of the mechanism of action of these O-benzyl protected serine derivatives in peptide synthesis, offering valuable insights for researchers, scientists, and drug development professionals.

The Core Function of Benzyl Protection in Serine

Serine, with its reactive hydroxyl (-OH) side chain, presents a challenge in peptide synthesis. If left unprotected, this hydroxyl group can engage in undesirable side reactions, such as O-acylation, during the peptide coupling step. The benzyl (Bzl) group serves as a robust and reliable protecting group for this hydroxyl moiety.

The primary role of the O-benzyl group is to render the serine side chain inert to the conditions of peptide bond formation. This "permanent" side-chain protection is designed to remain intact throughout the iterative cycles of amino acid addition and is only removed during the final cleavage and deprotection of the completed peptide from the solid support. This strategy ensures the regioselective formation of the desired peptide backbone.[1]

For the temporary protection of the α-amino group, either the tert-Butoxycarbonyl (Boc) or the 9-Fluorenylmethoxycarbonyl (Fmoc) group is typically employed, leading to the two most common forms of O-benzyl serine used in solid-phase peptide synthesis (SPPS): Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH.[2]

Mechanism of Action in Peptide Coupling

The incorporation of a Ser(Bzl) residue into a growing peptide chain involves two key steps: activation of the carboxylic acid and the subsequent nucleophilic attack by the free N-terminal amine of the peptide-resin.

Carboxylic Acid Activation

Before coupling, the carboxylic acid of the protected serine derivative must be activated to form a highly reactive species that is susceptible to nucleophilic attack. Two common classes of activating agents are carbodiimides and phosphonium/uronium salts.

Carbodiimide-Mediated Activation (e.g., DCC, DIC):

In this method, the carboxylic acid reacts with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the N-terminal amine of the peptide chain. To suppress racemization and other side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form a more stable HOBt-ester, which then aminolyzes to form the peptide bond.[3][4]

Phosphonium/Uronium Salt-Mediated Activation (e.g., HBTU, PyBOP):

Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become the gold standard for peptide coupling due to their high efficiency and suppression of side reactions.[5][6] The carboxylic acid is deprotonated by a weak base, typically N,N-diisopropylethylamine (DIEA), and the resulting carboxylate attacks the HBTU to form a highly reactive OBt-ester. This activated ester then readily reacts with the peptide's N-terminal amine.[7][8]

Peptide Bond Formation

Following activation, the free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the carbonyl carbon of the activated Ser(Bzl) derivative. This results in the formation of a new peptide bond and the elongation of the peptide chain.

Quantitative Data on Performance

While coupling efficiencies are sequence-dependent and can vary based on the specific protocol and reagents used, the incorporation of Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH is generally considered to be highly efficient.[9] The following table summarizes typical performance metrics based on established principles of peptide synthesis.

| Performance Metric | Typical Observation for Boc-Ser(Bzl)-OH & Fmoc-Ser(Bzl)-OH | Notes |

| Coupling Efficiency | >99% | Monitored by qualitative tests like the Kaiser test (for Fmoc-SPPS) or quantitative methods like UV monitoring of Fmoc deprotection. |

| Typical Coupling Time | 1 - 2 hours | Can be influenced by the coupling reagent, temperature, and steric hindrance of the surrounding amino acids. |

| Racemization Risk | Low to Moderate | Serine is susceptible to racemization, especially with certain activation methods. The use of additives like HOBt or coupling reagents like HBTU significantly suppresses this side reaction.[10][11][12] |

| Yield | High | Dependent on the overall efficiency of all coupling and deprotection steps in the synthesis. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis. Below are representative protocols for the incorporation of Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH in SPPS.

Protocol for Incorporation of Boc-Ser(Bzl)-OH in Boc-SPPS

This protocol outlines a standard manual procedure for coupling Boc-Ser(Bzl)-OH onto a solid support resin with a free N-terminal amine.

-

Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and dimethylformamide (DMF) (3x).

-

Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol for Incorporation of Fmoc-Ser(Bzl)-OH in Fmoc-SPPS

This protocol outlines a standard manual procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid support resin with a free N-terminal amine.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[9]

Mechanism of Deprotection

The final step in peptide synthesis is the cleavage of the peptide from the solid support and the removal of all protecting groups. The method of deprotection for the O-benzyl group depends on the overall synthetic strategy.

Acidic Cleavage (Boc/Bzl Strategy)

In the Boc/Bzl strategy, strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are used for the final cleavage.[13] The mechanism involves the protonation of the benzyl ether oxygen, followed by either an SN1 or SN2 pathway to cleave the benzyl group, which is then scavenged by reagents like anisole.

Catalytic Hydrogenation

In solution-phase synthesis or for orthogonal deprotection strategies, the O-benzyl group can be removed by catalytic hydrogenation.[14] This typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a hydrogen donor like formic acid or ammonium formate.[15] The reaction proceeds via oxidative addition of the benzyl ether to the palladium surface, followed by hydrogenolysis to yield the free hydroxyl group and toluene.

Potential Side Reactions and Mitigation

While the O-benzyl group is generally stable, certain side reactions can occur, impacting the purity and yield of the final peptide.

-

Racemization: As with many amino acids, the activation of the carboxyl group of Ser(Bzl) can lead to epimerization at the α-carbon. This is minimized by using appropriate coupling reagents (e.g., HBTU, HATU) and additives (e.g., HOBt, Oxyma), and by avoiding prolonged pre-activation times.[11][12]

-

β-Elimination: Under basic conditions, particularly during the piperidine-mediated Fmoc deprotection, there is a risk of β-elimination of the O-benzyl group, leading to the formation of a dehydroalanine residue.[16] This is a more significant concern for phosphorylated serine but can also occur with O-benzyl serine. Using milder deprotection conditions or alternative bases can mitigate this side reaction.[17][18]

-

Acid-Catalyzed Migration: Although less common than with tyrosine, strong acidic conditions can potentially lead to the migration of the benzyl group. The use of appropriate scavengers during final cleavage helps to prevent this.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HBTU - Wikipedia [en.wikipedia.org]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 13. peptide.com [peptide.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Utilization of O-Benzyl-L-serine Derivatives in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary uses of O-benzyl-L-serine derivatives in research, with a principal focus on their pivotal role in peptide synthesis. O-benzyl-L-serine, denoted as H-Ser(Bzl)-OH, is an amino acid derivative where the hydroxyl group of the serine side chain is protected by a benzyl ether linkage.[1][2] This protection is crucial to prevent unwanted side reactions during the stepwise assembly of peptide chains.[3] While H-Ser(Bzl)-OH itself is a key building block, its direct application in peptide synthesis is limited.[4][5] More commonly, its amino terminus is further protected with a temporary protecting group, giving rise to derivatives that are fundamental in various peptide synthesis strategies.[6]

The selection of the N-α-protecting group dictates the synthetic strategy, with the most prevalent derivatives being Boc-Ser(Bzl)-OH, Fmoc-Ser(Bzl)-OH, and Z-Ser(Bzl)-OH. These compounds are instrumental in the development of therapeutic peptides, protein engineering, and various biochemical studies.[4][7]

Core Derivatives and Their Physicochemical Properties

The strategic use of N-α-protected Ser(Bzl)-OH derivatives is a cornerstone of modern peptide chemistry. The choice of protecting group depends on the desired deprotection conditions and compatibility with other amino acids in the peptide sequence. Below is a summary of the key properties of the most common O-benzyl-L-serine derivatives.

| Property | Boc-Ser(Bzl)-OH | Fmoc-Ser(Bzl)-OH | Z-Ser(Bzl)-OH | H-Ser(Bzl)-OH |

| Full Name | N-α-tert-Butoxycarbonyl-O-benzyl-L-serine | N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine | N-α-Benzyloxycarbonyl-O-benzyl-L-serine | O-Benzyl-L-serine |

| Molecular Formula | C₁₅H₂₁NO₅ | C₂₅H₂₃NO₅[8] | C₁₈H₁₉NO₅ | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 295.33 g/mol | 417.45 g/mol [8] | 329.35 g/mol | 195.2 g/mol [1] |

| Melting Point | 58-60 °C[9] | Not readily available | Not readily available | Not readily available |

| Appearance | White to off-white powder[10] | Not readily available | White to off-white powder[3] | White to off-white crystalline solid[11] |

| N-α Protection | tert-Butoxycarbonyl (Boc)[12] | 9-Fluorenylmethoxycarbonyl (Fmoc)[8] | Benzyloxycarbonyl (Z or Cbz)[3] | None (Free Amine)[8] |

| Side-Chain Protection | Benzyl (Bzl) ether[12] | Benzyl (Bzl) ether[8] | Benzyl (Bzl) ether[3] | Benzyl (Bzl) ether[8] |

| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS)[9] | Fmoc Solid-Phase Peptide Synthesis (SPPS)[8] | Solution-Phase and Solid-Phase Peptide Synthesis[3] | Building block for synthesis of protected amino acids[4][11] |

Primary Applications in Research

The paramount use of Ser(Bzl)-OH derivatives is in the synthesis of peptides. The benzyl protection of the serine hydroxyl group is stable under the conditions used to remove either the Boc or Fmoc protecting groups from the N-terminus, preventing undesired side reactions such as O-acylation during peptide coupling.[12]

-

Peptide Synthesis : These derivatives are essential building blocks for introducing serine residues into a peptide chain.[7] Boc-Ser(Bzl)-OH is a standard reagent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[12] Similarly, Fmoc-Ser(Bzl)-OH is a cornerstone of the widely used Fmoc-based SPPS.[8] Z-Ser(Bzl)-OH is also utilized in both solid-phase and solution-phase peptide synthesis.[3]

-

Drug Development : Peptide-based drugs are a significant area of pharmaceutical research due to their high specificity and potency.[13] Ser(Bzl)-OH derivatives are crucial for the synthesis of novel peptide therapeutics.[13] For instance, they are used in the synthesis of analogs of hormones like Angiotensin II for research into blood pressure regulation.[14]

-

Protein Engineering : Researchers use these protected amino acids to modify proteins, aiming to enhance their stability and functionality for various biotechnological applications.[7]

-

Biochemical Studies : O-Benzyl-L-serine and its derivatives are employed to study enzyme interactions and protein folding, offering insights into fundamental biological processes.[4]

-

Development of Peptidomimetics : These compounds serve as starting materials for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation.[14]

Experimental Protocols and Methodologies

The following protocols outline standard procedures for the use of Ser(Bzl)-OH derivatives in peptide synthesis.

1. Boc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol describes the coupling of Boc-Ser(Bzl)-OH to a growing peptide chain on a solid support, such as a Merrifield resin.[12]

-

Resin Preparation : The resin with the N-terminal amine deprotected (e.g., H-Ala-Merrifield resin) is swelled in dichloromethane (DCM).[12]

-

Amino Acid Activation : In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2 equivalents) and a coupling agent like HBTU (2 equivalents) in dimethylformamide (DMF). Add a base such as N,N-diisopropylethylamine (DIEA) (4 equivalents).[12]

-

Coupling Reaction : The activated amino acid solution is added to the resin, and the mixture is agitated for approximately 2 hours at room temperature.[12]

-

Washing : To remove excess reagents and byproducts, the resin is washed sequentially with DMF, DCM, and methanol.[12]

-

Deprotection : The Boc group is removed with an acid such as trifluoroacetic acid (TFA) to prepare for the next coupling cycle.

-

Neutralization : The resulting trifluoroacetate salt is neutralized with a solution of 10% DIEA in DMF.[12]

2. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol details a standard procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid support resin with a free N-terminal amine.[8]

-

Resin Preparation : The resin (e.g., Rink Amide resin) is swelled in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8]

-

Fmoc Deprotection : The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF.

-

Washing : The resin is thoroughly washed with DMF to remove residual piperidine.[8]

-

Activation and Coupling : In a separate vessel, Fmoc-Ser(Bzl)-OH (3 equivalents) is dissolved with activating agents like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. A base such as DIEA is added, and the solution is then transferred to the resin. The coupling reaction proceeds for a specified time.[8]

-

Washing : The resin is washed with DMF to remove unreacted reagents.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical workflows in peptide synthesis using Ser(Bzl)-OH derivatives.

Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Protecting group strategies for L-Serine in peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Bzl-Ser(Bzl)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH), a critical protected amino acid derivative used in peptide synthesis and other areas of chemical research. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, and purification. This document outlines its solubility in various common organic solvents, details experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Introduction to this compound and its Solubility

This compound is a derivative of the amino acid serine where both the amino and hydroxyl groups are protected by benzyl groups. This protection strategy is employed to prevent unwanted side reactions during peptide synthesis. The presence of these bulky, non-polar benzyl groups significantly influences the compound's solubility, generally rendering it more soluble in organic solvents compared to its unprotected counterpart, L-serine. The overall solubility is a function of the solute's physicochemical properties and its interaction with the solvent.

Solubility of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, qualitative solubility information and data for structurally similar protected amino acids provide valuable guidance. The following table summarizes the expected solubility of this compound based on available data for related compounds and general principles of solubility for protected amino acids.

| Solvent | Chemical Class | Expected Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | High | Boc-Ser(Bzl)-OH is reported to be "clearly soluble" in DMF[1]. This is a common solvent for peptide synthesis. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Fmoc-Ser(Bzl)-OH is reported to be "well soluble" in DMSO[2]. DMSO is a strong solvent for many organic compounds. |

| Dichloromethane (DCM) | Halogenated | Moderate to High | Fmoc-Ser(Bzl)-OH is soluble in methylene chloride[2]. DCM is a common solvent for organic reactions and purification. |

| Tetrahydrofuran (THF) | Ether | Moderate | THF is a versatile solvent for a range of organic compounds. |

| Ethyl Acetate (EtOAc) | Ester | Low to Moderate | Often used as a less polar solvent for extraction and chromatography. |

| Acetonitrile (ACN) | Nitrile | Low to Moderate | Commonly used in reversed-phase chromatography. |

| Methanol (MeOH) | Polar Protic | Low to Moderate | The presence of the hydroxyl group can interact with the protected amino acid. |

| Ethanol (EtOH) | Polar Protic | Low | Similar to methanol, but generally a weaker solvent for this type of compound. |

| Isopropanol (IPA) | Polar Protic | Low | Less polar than ethanol, solubility is expected to be limited. |

| Toluene | Aromatic Hydrocarbon | Low | A non-polar solvent, expected to have low solvating power for this compound. |

| Hexane/Heptane | Aliphatic Hydrocarbon | Very Low/Insoluble | Non-polar solvents are unlikely to dissolve the polar functionalities of the molecule. |

Note: The terms "High," "Moderate," and "Low" are qualitative. Actual solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any additives. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are standard experimental protocols that can be adapted for this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by filtration (using a chemically inert filter, e.g., PTFE syringe filter) or centrifugation.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared to quantify the sample.

-

UV-Vis Spectroscopy: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to assess the solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is detected.

Methodology (Nephelometry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of this compound.

Caption: A logical workflow for determining the equilibrium solubility of a chemical compound.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While it is generally more soluble in polar aprotic organic solvents like DMF and DMSO, its solubility in other common solvents varies. For precise and reliable results in chemical processes, it is essential to experimentally determine its solubility using standardized protocols such as the shake-flask method. The information and methodologies presented in this guide are intended to assist researchers in the effective use of this important protected amino acid.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of N,O-Dibenzyl-L-serine (Bzl-ser(bzl)-OH)

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Comprehensive experimental spectroscopic data for N,O-Dibenzyl-L-serine is limited. The following sections present the available experimental data and theoretical expectations for the primary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy:

Experimental ¹H NMR data for N,O-Dibenzyl-L-serine has been reported. The chemical shifts are influenced by the electron-withdrawing effects of the benzyl groups and the overall molecular structure.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic protons | 7.40–7.14 | m | - |

| N-CH₂ (AB system) | 3.81, 3.62 | AB | 13.9 |

| O-CH₂ (ABX system) | 3.78, 3.64 | ABX | 11.0, 7.2, 6.0 |

| α-CH | 3.25 | dd | 7.2, 6.0 |

Data obtained from a 400 MHz spectrum in DMSO-d₆[1]

Carbon (¹³C) NMR Spectroscopy:

To date, an experimental ¹³C NMR spectrum for N,O-Dibenzyl-L-serine has not been found in the surveyed literature. However, based on the structure and data from related compounds, the following chemical shifts can be anticipated:

-

Carbonyl (C=O): ~170-175 ppm

-

Aromatic Carbons: ~127-138 ppm

-

O-CH₂: ~70-75 ppm

-

α-Carbon: ~55-60 ppm

-

N-CH₂: ~50-55 ppm

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic acid): Broad band around 3300-2500 cm⁻¹

-

C-H stretch (Aromatic): 3100-3000 cm⁻¹

-

C-H stretch (Aliphatic): 3000-2850 cm⁻¹

-

C=O stretch (Carboxylic acid): ~1700-1725 cm⁻¹

-

C=C stretch (Aromatic): ~1600 and 1450 cm⁻¹

-

C-O stretch (Ether): ~1100 cm⁻¹

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for N,O-Dibenzyl-L-serine is not available. The expected molecular weight of the compound (C₁₇H₁₉NO₃) is approximately 285.34 g/mol . In a mass spectrum, one would anticipate observing the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, along with fragmentation patterns corresponding to the loss of benzyl groups, the carboxylic acid moiety, and other characteristic fragments.

Experimental Protocols

The synthesis of N,O-Dibenzyl-L-serine can be achieved through the benzylation of L-serine. The following protocol is based on a reported literature procedure[1].

Synthesis of N,O-Dibenzyl-L-serine

-

Dissolution: L-Serine (1 equivalent) and tetrabutylammonium iodide (0.1 equivalents) are dissolved in a 1:1 mixture of 3 M potassium hydroxide (7 equivalents) in water and ethanol.

-

Benzylation: Benzyl chloride (6 equivalents) is added dropwise to the solution.

-

Reflux: The reaction mixture is stirred under reflux for 1 hour.

-

Second Base Addition: An additional portion of potassium hydroxide (1 equivalent) is added, and the mixture is refluxed for another hour.

-

Work-up: After cooling, the white precipitate is dissolved by the addition of water. Further purification steps, such as extraction and crystallization, are then performed to isolate the final product.

Visualizations

Synthesis Workflow of N,O-Dibenzyl-L-serine

Caption: Synthesis of N,O-Dibenzyl-L-serine.

References

An In-depth Technical Guide to O-Benzyl-L-serine Derivatives in Research and Development

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of O-Benzyl-L-serine derivatives, which are crucial building blocks in peptide synthesis and medicinal chemistry. The nomenclature in this field can be nuanced; the term "Bzl-ser(bzl)-OH" is ambiguous. It is most likely intended to refer to N,O-Dibenzyl-L-serine , where both the amino and hydroxyl groups are protected by benzyl groups. However, in the context of peptide synthesis, the more common and commercially available derivatives are those with a temporary protecting group on the N-terminus, such as Boc or Fmoc, and a stable benzyl ether on the side chain. This guide will cover the specific properties of N,O-Dibenzyl-L-serine and then expand to the more broadly utilized O-Benzyl-L-serine derivatives.

Data Presentation: Physicochemical Properties

The properties of N,O-Dibenzyl-L-serine are compared here with the more common O-Benzyl-L-serine and its N-Boc protected form.

| Property | N,O-Dibenzyl-L-serine | O-Benzyl-L-serine (H-Ser(Bzl)-OH) | N-Boc-O-Benzyl-L-serine (Boc-Ser(Bzl)-OH) |

| CAS Number | Not available | 4726-96-9[1][2][3] | 23680-31-1[4][5][6] |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₀H₁₃NO₃[1][2][3] | C₁₅H₂₁NO₅[4][6][7] |

| Molecular Weight | 285.34 g/mol | 195.22 g/mol [1][2][3] | 295.33 g/mol [4][6][7] |

| Appearance | White crystals[8] | White to off-white solid/powder[2][9] | White to off-white powder[7] |

| Melting Point | 144–146 °C[8] | 213-217 °C (dec.) | 58-60 °C[7] |

| Solubility | Soluble in organic solvents | Soluble in aqueous acid | Soluble in organic solvents like DMF, DCM |

| Primary Application | Synthetic intermediate | Building block in peptide synthesis[10][11] | Building block in Boc-based peptide synthesis[6][11] |

Experimental Protocols

Synthesis of N,O-Dibenzyl-L-serine

This protocol is adapted from a literature procedure for the synthesis of "Dibenzyl-l-serine"[8].

Materials:

-

L-Serine

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium iodide

-

Benzyl chloride

-

Ethanol

-

Water

Procedure:

-

Dissolve L-Serine (1.0 eq) and tetrabutylammonium iodide (0.1 eq) in a 3M solution of KOH (7.0 eq) in a 1:1 mixture of water and ethanol.

-

Add benzyl chloride (6.0 eq) dropwise to the solution.

-

Stir the mixture under reflux for 1 hour.

-

Add an additional portion of KOH (1.0 eq) and continue stirring under reflux for another hour.

-

After cooling the mixture, dissolve the white precipitate by adding water.

-

The crude product can be further purified by recrystallization to yield white crystals of N,O-Dibenzyl-L-serine.

Incorporation of a Protected Serine Derivative in Solid-Phase Peptide Synthesis (SPPS)

This is a generalized protocol for the manual coupling of an N-α-Fmoc-protected serine derivative, such as Fmoc-Ser(Bzl)-OH , onto a solid support resin (e.g., Rink Amide resin) during Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Ser(Bzl)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

-

Drain the solution, and repeat the piperidine treatment for another 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Visualizations: Workflows and Chemical Logic

The following diagrams illustrate key processes and concepts in the application of protected serine derivatives.

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Logic of orthogonal protecting groups for L-Serine in peptide synthesis.

Caption: Deprotection strategy in Fmoc-based Solid-Phase Peptide Synthesis.

References

- 1. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. O-Benzyl-L-serine | 4726-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. 5.imimg.com [5.imimg.com]

- 8. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

Unveiling the Synthetic Utility of Benzyl-Protected Serine in Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving high yields, purity, and desired biological activity. Among the array of protected amino acids, benzyl-protected serine derivatives play a crucial role, particularly in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of N-tert-Butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a key building block in the Boc/Bzl peptide synthesis strategy. While the nomenclature "Bzl-Ser(Bzl)-OH" might imply an N-terminal benzyl group, the standard and widely utilized compound for incorporating benzyl-protected serine is Boc-Ser(Bzl)-OH, which will be the focus of this guide.

Core Concepts: The Role of Protecting Groups in Peptide Synthesis

The synthesis of peptides involves the sequential coupling of amino acids. To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily masked with protecting groups.[1][2][3] An ideal protecting group strategy, often referred to as an orthogonal protection scheme, allows for the selective removal of one type of protecting group while others remain intact.[1][4]

In the context of serine, its hydroxyl side chain is reactive and can lead to side reactions like O-acylation during peptide coupling.[5] Therefore, protecting this hydroxyl group is crucial for synthesizing complex peptides. The benzyl (Bzl) ether is a commonly used protecting group for the serine side chain due to its stability under the conditions used for N-terminal deprotection in the Boc strategy.[6]

The Central Role of Boc-Ser(Bzl)-OH in Boc/Bzl SPPS

Boc-Ser(Bzl)-OH is a cornerstone of the Boc/Bzl strategy for SPPS.[4] In this strategy, the N-terminal α-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, while the serine side chain is protected by the more acid-stable benzyl (Bzl) group.[7][8] This differential acid lability is the key to the stepwise elongation of the peptide chain. The Boc group can be removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl group remains intact and is typically removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).[5][7][9]

The enantiomerically pure L-configuration of Boc-Ser(Bzl)-OH is critical for the synthesis of biologically active peptides with a defined stereochemistry.[4] Its use ensures the production of a single, stereochemically defined product, which is essential for therapeutic applications.[4][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of Boc-Ser(Bzl)-OH in peptide synthesis, compiled from various sources.

| Parameter | Value/Range | Conditions/Notes | Source(s) |

| Molecular Weight | 295.33 g/mol | - | [4] |

| Melting Point | 58-60 °C | - | [4] |

| Purity (typical) | ≥99% | As a commercial reagent. | [11] |

| Boc Deprotection | 25-50% TFA in DCM | 1-2 min, then 20-30 min. | [5] |

| Coupling Reagents | HBTU, DCC, HOBt | Equivalents vary based on protocol. | [4][5] |

| Coupling Time | 1-2 hours | At room temperature. | [4][5] |

| Final Cleavage (Bzl removal) | Hydrofluoric acid (HF) | -5 to 0 °C, 30-60 minutes. | [9][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-Ser(Bzl)-OH in peptide synthesis. Below are representative protocols for its use in SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Ser(Bzl)-OH

This protocol outlines a general cycle for the incorporation of a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support (e.g., Merrifield or PAM resin).[4][5]

1. Resin Preparation:

-

Swell the appropriate resin in dichloromethane (DCM).

-

If starting a new synthesis, couple the first Boc-protected amino acid to the resin.

2. N-terminal Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes to remove the N-terminal Boc group.[5]

-

Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).[5]

3. Neutralization:

-

Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[4][5]

-

Wash the resin with DMF to remove excess base.[5]

4. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and an activating agent such as HBTU (2-4 equivalents) in DMF.[4][5]

-

Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid.[5]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[4][5]

5. Washing:

-

Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.[4]

6. Repeat:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the benzyl group from serine.

Standard HF Cleavage Procedure: [9]

-

Preparation: Remove the N-terminal Boc group from the final amino acid. Place the peptide-resin in the reaction vessel of an HF apparatus. Add scavengers (e.g., anisole, dimethylsulfide, p-thiocresol) to prevent side reactions.[9]

-

HF Distillation: Cool the reaction vessel and distill hydrofluoric acid (HF) into it.

-

Cleavage Reaction: Stir the mixture at 0-5 °C for 30 to 60 minutes.[9]

-

HF Evaporation: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation and Washing: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add cold ether to precipitate the peptide.[9]

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflow and Chemical Logic

Diagrams are provided below to illustrate the key processes and molecular structures involved in the application of Boc-Ser(Bzl)-OH.

Caption: Protecting group strategy of Boc-Ser(Bzl)-OH.

Caption: Workflow for one cycle of SPPS with Boc-Ser(Bzl)-OH.

Caption: Final cleavage and deprotection workflow.

Concluding Remarks

Boc-Ser(Bzl)-OH stands as a vital reagent for researchers and professionals in peptide chemistry and drug development. Its well-defined protecting group strategy allows for the reliable synthesis of complex serine-containing peptides. A thorough understanding of the experimental protocols and the principles of the Boc/Bzl strategy is essential for leveraging this versatile building block to its full potential in the creation of novel therapeutics and research tools. While the search for "this compound" may lead to some ambiguity, the core applications and established methodologies firmly reside with its N-Boc protected counterpart, making it the de facto standard for this class of reagents.

References

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. jocpr.com [jocpr.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Serine Residues in Protein and Enzyme Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Serine, a seemingly simple amino acid with its hydroxyl side chain, plays a multifaceted and critical role in virtually every aspect of protein and enzyme function. From the heart of catalytic mechanisms to the intricate regulation of cellular signaling pathways and the maintenance of structural integrity, the presence and modification of serine residues are fundamental to life. This in-depth technical guide explores the core functions of serine, providing quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in their scientific endeavors.

The Catalytic Power of Serine: The Serine Protease Archetype

A significant class of enzymes, the serine proteases, leverages a serine residue as the primary nucleophile in the catalysis of peptide bond hydrolysis. These enzymes are central to a vast array of physiological processes, including digestion, blood coagulation, and immunity.

The catalytic prowess of serine proteases stems from a conserved three-dimensional arrangement of amino acids in their active site known as the catalytic triad . This triad typically consists of a serine (Ser), a histidine (His), and an aspartate (Asp) residue.[1][2][3] The mechanism proceeds through a two-step process involving the formation of a transient covalent acyl-enzyme intermediate.[4]

First, the histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity.[4][5] The activated serine then attacks the carbonyl carbon of the substrate's peptide bond, leading to the formation of a tetrahedral intermediate. This unstable intermediate is stabilized by a network of hydrogen bonds within the "oxyanion hole" of the active site.[1][5] The peptide bond is then cleaved, releasing the C-terminal portion of the substrate. The N-terminal portion remains covalently attached to the serine residue as an acyl-enzyme intermediate.[4] In the second step, a water molecule enters the active site and, activated by the histidine residue (now acting as a general acid), hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the active enzyme.[4][5]

Quantitative Analysis of Serine Protease Activity

The efficiency of serine proteases can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km), the catalytic constant (kcat), and the maximal velocity (Vmax). These parameters vary depending on the specific enzyme and the substrate being cleaved.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 1.0242 | 0.0175 (Vmax) | 17.1 |

| Trypsin | N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide | - | - | 1391 ± 72 |

| Chymotrypsin | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.15 | 193 | 1.29 x 106 |

| Chymotrypsin | p-Nitrophenyl Trimethylacetate | 5.6 x 10-4 | 1.3 x 10-4 | 232 |

Serine Phosphorylation: A Molecular Switch in Cellular Signaling

Reversible phosphorylation of serine residues is a cornerstone of signal transduction in eukaryotic cells. This post-translational modification, catalyzed by protein kinases and reversed by protein phosphatases, acts as a molecular switch to control protein activity, localization, and interaction with other molecules. It is estimated that a substantial portion of the eukaryotic proteome undergoes phosphorylation, with serine being the most frequently phosphorylated amino acid, followed by threonine and tyrosine.[6]

The addition of a negatively charged phosphate group to the hydroxyl side chain of serine can induce significant conformational changes in a protein, leading to either its activation or inhibition.[7] This dynamic process is central to a multitude of cellular pathways, including cell cycle progression, growth, apoptosis, and metabolism.

The MAPK/ERK Signaling Pathway: A Cascade of Serine/Threonine Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a well-characterized signaling pathway that heavily relies on a series of serine/threonine phosphorylation events to transmit signals from the cell surface to the nucleus, ultimately regulating gene expression.[8][9] The cascade is initiated by the activation of a receptor tyrosine kinase, which triggers the activation of the small GTPase Ras. Ras then activates a MAP kinase kinase kinase (MAPKKK), such as Raf, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), such as MEK. MEK, a dual-specificity kinase, then phosphorylates and activates the final kinase in the cascade, MAPK (also known as ERK), on both a threonine and a tyrosine residue within a conserved T-X-Y motif.[10] Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.

Quantitative Impact of Serine Phosphorylation on Kinase Activity

The effect of serine phosphorylation on enzyme activity can be dramatic. For instance, the full activation of the serine/threonine kinase Akt (also known as Protein Kinase B) is dependent on phosphorylation at two key residues: threonine 308 and serine 473.[4][11] Phosphorylation of serine 473 can increase Akt activity by approximately 10-fold.[11] Studies have shown that preventing the phosphorylation of serine 474 in Akt2 reduces the insulin-stimulated phosphorylation of its substrates by about 50%.[12][13]

| Protein | Phosphorylation Site | Effect on Activity | Fold Change in Activity (approx.) |

| Akt1 | Serine 473 | Activation | 10 |

| Akt2 | Serine 474 | Required for maximal activity | ~2 (inferred from 50% reduction in substrate phosphorylation) |

The Structural Role of Serine

Beyond its catalytic and regulatory functions, the hydroxyl group of serine's side chain allows it to participate in hydrogen bonding, contributing to the stability and overall three-dimensional structure of proteins.[13][14] Serine residues are often found on the surface of proteins where their polar side chains can interact favorably with the aqueous environment.[15] They can also form hydrogen bonds with other polar amino acid side chains or with the polypeptide backbone, helping to stabilize secondary structures like alpha-helices and beta-sheets.[16][17] The ability of serine to form hydrogen bonds is also crucial for the interaction of proteins with other molecules, including substrates, inhibitors, and other proteins.[18]

Experimental Protocols for Studying Serine Residues

Investigating the specific roles of serine residues requires a variety of experimental techniques. The following sections provide detailed methodologies for key experiments.

Site-Directed Mutagenesis of a Serine Residue

Site-directed mutagenesis is a powerful technique to probe the function of a specific amino acid by replacing it with another.[2][8][19] A common substitution is to replace serine with alanine, which has a small, non-polar methyl group, to assess the importance of the hydroxyl group.

Protocol: PCR-Based Site-Directed Mutagenesis (Serine to Alanine)

-

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a TCC codon for serine to a GCC codon for alanine). The mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid DNA with the target gene, the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.

-

A typical PCR cycle is:

-

Initial denaturation: 95°C for 2 minutes.

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 5 minutes.

-

-

-

DpnI Digestion: After the PCR, add DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the parental, methylated and hemi-methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid DNA intact. Incubate at 37°C for 1-2 hours.[20]

-

Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

-

Culture and Plasmid Isolation: Plate the transformed cells on a selective agar plate and incubate overnight. Pick individual colonies and grow them in liquid culture. Isolate the plasmid DNA from the overnight cultures using a miniprep kit.

-

Verification:

-

Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

-

If the plasmid is an expression vector, express the mutant protein and verify its expression and size using SDS-PAGE and Western blotting.

-

Enzyme Kinetics Assay for Trypsin

The activity of serine proteases can be measured using chromogenic or fluorogenic substrates. The following protocol describes a colorimetric assay for trypsin using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as a substrate.[1][21][22][23] Trypsin cleaves BAPNA, releasing p-nitroaniline, which has a yellow color and can be quantified by measuring its absorbance at 410 nm.[21][22]

Protocol: Trypsin Kinetic Assay using BAPNA

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

-

BAPNA Stock Solution: Dissolve BAPNA in a small amount of DMSO and then dilute with the assay buffer to the desired stock concentration.

-

-

Assay Procedure:

-

Set up a series of reactions in a 96-well plate or cuvettes with varying concentrations of BAPNA.

-

For each reaction, add the assay buffer and the BAPNA solution.

-

Initiate the reaction by adding a fixed, small amount of the trypsin solution.

-

Immediately measure the absorbance at 410 nm at regular time intervals (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using its molar extinction coefficient (ε = 8800 M-1cm-1).

-

Plot V0 versus the substrate concentration ([S]).

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.[24]

-

Phosphoproteomic Analysis of Serine Phosphorylation

Mass spectrometry-based proteomics is the primary method for identifying and quantifying protein phosphorylation sites.[6][25][26][27][28] Due to the low abundance of phosphopeptides, an enrichment step is crucial. Titanium dioxide (TiO2) chromatography is a widely used method for the selective enrichment of phosphopeptides.[5][29][30][31]

Protocol: Phosphopeptide Enrichment using TiO2 and LC-MS/MS Analysis

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

-

Quantify the protein concentration.

-

Reduce and alkylate the proteins, followed by digestion with a protease such as trypsin.

-

-

Phosphopeptide Enrichment with TiO2:

-

Condition a TiO2 spin tip or column with an appropriate loading buffer (e.g., containing a high concentration of acetonitrile and an acid like trifluoroacetic acid).[29][30]

-

Load the peptide digest onto the TiO2 resin. The negatively charged phosphate groups will bind to the positively charged titanium dioxide.

-

Wash the resin with wash buffers to remove non-phosphorylated peptides.[29]

-

Elute the bound phosphopeptides using a basic elution buffer (e.g., containing ammonia or ammonium hydroxide).[29][31]

-

-

LC-MS/MS Analysis:

-

Acidify the eluted phosphopeptides and desalt them using a C18 tip.

-

Analyze the phosphopeptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).

-

The mass spectrometer will acquire MS1 scans to determine the mass-to-charge ratio of the peptides and then select precursor ions for fragmentation (MS2 scans) to obtain sequence information.

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the phosphopeptides from the MS/MS spectra. The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine.

-

Utilize software tools to confidently localize the phosphorylation site within the peptide sequence.

-

For quantitative phosphoproteomics, either label-free methods or stable isotope labeling techniques (e.g., SILAC, TMT) can be employed.[31]

-

Conclusion

The serine residue, with its simple hydroxyl side chain, is a titan of functionality in the world of proteins and enzymes. Its direct participation in catalysis, its role as a key regulatory switch through phosphorylation, and its contribution to structural stability underscore its indispensable nature. A thorough understanding of the roles of serine is paramount for researchers in basic science and is of critical importance for drug development professionals targeting enzymes and signaling pathways where serine residues are key players. The experimental approaches detailed in this guide provide a robust framework for the continued exploration of the myriad functions of this versatile amino acid.

References

- 1. protocols.io [protocols.io]

- 2. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Critical Role of Akt in Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serine 474 phosphorylation is essential for maximal Akt2 kinase activity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serine 474 phosphorylation is essential for maximal Akt2 kinase activity in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. emilypaleneportfolio.wordpress.com [emilypaleneportfolio.wordpress.com]

- 16. A recurring two-hydrogen-bond motif incorporating a serine or threonine residue is found both at alpha-helical N termini and in other situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Unraveling the structural and chemical features of biological short hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01496A [pubs.rsc.org]

- 19. sg.idtdna.com [sg.idtdna.com]

- 20. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Untitled Document [ucl.ac.uk]

- 25. Phosphopeptide Enrichment with TiO2-Modified Membranes and Investigation of Tau Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 27. Identification of Protein Phosphorylation Sites by Advanced LC-ESI-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. academic.oup.com [academic.oup.com]

- 29. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bzl-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-tert-butyloxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. This protocol is designed to facilitate the successful synthesis of peptides containing serine residues, a common and often crucial component of biologically active peptides.

Introduction to the Boc/Bzl Strategy for Serine Incorporation

The Boc/Bzl strategy is a cornerstone of solid-phase peptide synthesis, relying on a graded acid lability for orthogonal protection. In this scheme, the temporary Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1] The side chains of reactive amino acids, such as the hydroxyl group of serine, are protected by more robust, benzyl-based protecting groups (in this case, a benzyl ether), which require a strong acid, typically anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[2]

Boc-Ser(Bzl)-OH is the building block of choice for incorporating serine in this strategy. The benzyl ether protecting group on the serine side chain prevents undesirable side reactions, such as O-acylation, during peptide chain elongation.[3]

Data Presentation: Quantitative Insights

The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the deprotection and coupling steps.

Table 1: Comparison of Nα-Boc Deprotection Conditions

| TFA Concentration (% in DCM) | Reaction Time (minutes) | Average Purity (%) | Notes |

| 25% | 120 | Not specified | A common and generally effective condition.[4] |

| 50% | 30 | Not specified | Faster deprotection, suitable for less sensitive substrates.[4] |

| 55% | 30 | ~9% higher than 100% TFA | Shown to yield higher purity peptides in some cases.[4][5] |

| 100% (Neat TFA) | 5-15 | Lower | Very rapid, but may increase the risk of side products and incomplete deprotection due to poor resin swelling.[4][5] |

Table 2: Comparative Performance of Common Coupling Reagents in Boc-SPPS

| Coupling Reagent | Class | Relative Speed | Expected Coupling Efficiency | Key Considerations |

| HBTU/HOBt | Uronium/Aminium Salt | Fast | >99% | Highly efficient and widely used.[6] |

| HATU/HOAt | Uronium/Aminium Salt | Very Fast | >99% | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[7] |

| PyBOP | Phosphonium Salt | Fast | >98% | Reliable and widely used, though can be slightly less reactive than HATU for the most challenging couplings. |

| DIC/HOBt | Carbodiimide | Moderate | >98% | Cost-effective; the byproduct (diisopropylurea) is soluble, simplifying washes.[7] |

Note: The expected coupling efficiencies are based on general principles of peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments in the Boc/Bzl SPPS workflow for the incorporation of a Boc-Ser(Bzl)-OH residue.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) to fully cover the resin.

-

Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for adequate swelling.

-

Drain the DCM from the reaction vessel.

Nα-Boc Deprotection

-

To the swollen resin, add a solution of 55% TFA in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 2-5 minutes.[8]

-

Drain the solution and add a fresh portion of the 55% TFA/DCM solution.

-

Agitate the mixture for an additional 20-30 minutes to ensure complete removal of the Boc group.[5]

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Neutralization

-

To the washed resin, add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

-

Agitate the mixture for 5-10 minutes to neutralize the protonated N-terminal amine.

-

Drain the neutralization solution.

-

Wash the resin with DCM (3-5 times) to remove excess base.

Coupling of Boc-Ser(Bzl)-OH

This protocol describes a standard coupling cycle using HBTU.

-

In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add HBTU (2-4 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add DIEA (4-8 equivalents) to the reaction vessel to facilitate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (the resin beads remain colorless or yellow) indicates a complete reaction.

-